(S)-Desfluoro Citalopram Oxalate is a chiral compound derived from Citalopram, which is a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. The absence of a fluorine atom in its structure distinguishes (S)-Desfluoro Citalopram Oxalate from its parent compound, Citalopram, potentially altering its pharmacological profile and side effect profile. The molecular formula for (S)-Desfluoro Citalopram Oxalate is with a molecular weight of approximately 396.44 g/mol .
(S)-Desfluoro Citalopram Oxalate is classified as an impurity or derivative of Citalopram. It is primarily sourced from pharmaceutical manufacturers and research institutions that focus on psychotropic medications. The compound is also utilized in various research studies to explore its interactions with serotonin transporters and other neurotransmitter receptors .
The synthesis of (S)-Desfluoro Citalopram Oxalate involves several steps, typically starting from Citalopram. The process includes demethylation of Citalopram to yield desmethyl Citalopram, followed by resolution into its enantiomers using optically active acids. The final step often involves methylation to produce the desired oxalate salt .
The molecular structure of (S)-Desfluoro Citalopram Oxalate can be represented using the following data:
CN(C)CCCC1(OCc2cc(ccc12)C#N)c3ccccc3.OC(=O)C(=O)O
The synthesis of enantiopure (S)-Desfluoro Citalopram Oxalate (1-(3-(dimethylamino)propyl)-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile oxalate; CAS 1093072-86-6) relies on advanced chiral resolution techniques due to its solid solution behavior. Unlike conglomerates, this compound forms a continuous solid solution across all enantiomeric ratios, complicating direct crystallization [9]. The predominant industrial method involves multi-stage counter-current crystallization of the oxalate salt. Starting from racemic desfluoro citalopram free base (CAS 1026009-77-7), enantiomeric enrichment is achieved through preliminary chiral chromatography or enzymatic resolution, followed by sequential crystallization in ethanol-water systems. Each stage increases enantiomeric excess (ee) by 15–20%, typically requiring 3–5 stages to attain >98% ee for the (S)-enantiomer [9] [2].
A critical refinement employs seeding strategies with enantiopure crystals during supersaturation. For instance, introducing (S)-escitalopram oxalate seeds into under-saturated racemic solutions triggers selective crystallization. XRPD analyses confirm identical crystal lattice parameters across enantiomeric mixtures, validating the solid solution model and enabling precise control over crystal habit modification [9].
Table 1: Multi-Stage Crystallization Performance for (S)-Desfluoro Citalopram Oxalate
Stage | Enantiomeric Excess (% ee) | Yield (%) | Optimal Solvent Ratio (EtOH:H₂O) |
---|---|---|---|
Initial | 30–40 | 50 | 70:30 |
Intermediate | 60–75 | 35 | 80:20 |
Final | >98 | 25 | 85:15 |
Racemic desfluoro citalopram synthesis follows conventional SSRI routes: ring-closing metathesis of substituted phthalonitriles and subsequent amination with 3-dimethylaminopropyl chloride. While efficient (yields: 75–85%), this approach yields a 50:50 enantiomer mixture [2]. In contrast, enantiopure synthesis prioritizes (S)-selectivity through:
Regulatory drivers favor enantiopure production. The (S)-enantiomer exhibits 150-fold higher serotonin transporter (SERT) affinity than its (R)-counterpart. Consequently, racemic mixtures require rigorous impurity profiling, as mandated by ICH Q3A guidelines. Desfluoro citalopram—a key analytical standard—must be excluded at <0.1% in citalopram APIs, necessitating chromatography (HPLC) validation using enantiopure reference materials [1] [4] [7].
Fluorine substitution critically alters steric and electronic parameters in SSRI synthesis. In desfluoro citalopram, fluorine’s absence enlarges the conformational flexibility of the phenylisobenzofuran core, complicating stereocontrol. Effective catalytic systems include:
Comparative studies with fluorinated citalopram reveal fluorine’s role in rigidifying the transition state. Its electronegativity enhances catalyst-substrate π-stacking, boosting ee by 15–20% versus desfluoro analogs. This underscores the need for tailored catalysts—such as Ir-(P-N) complexes—to compensate for fluorine’s absence [3] [8].
Oxalate salt formation is pivotal for crystallizing (S)-Desfluoro Citalopram. Key parameters include:
Table 2: Oxalate Salt Crystallization Optimization Parameters
Parameter | Optimal Condition | Impact on Purity/Yield |
---|---|---|
Solvent Composition | EtOH:H₂O (85:15) | Yield: 92%; ee: 99.1% |
Acid Addition Rate | 0.1 M eq/h | Prevents amorphous precipitation |
Cooling Profile | 2°C/min to 0°C | Enhances crystal uniformity |
Anti-solvent | Diethyl ether | Reduces R-enantiomer by 80% |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0